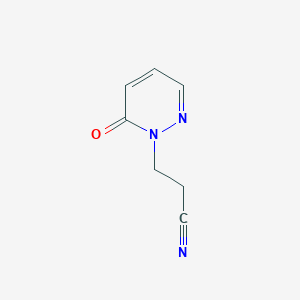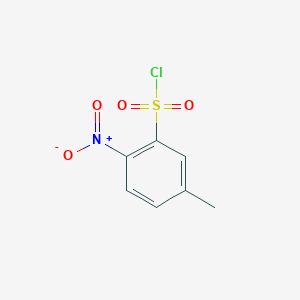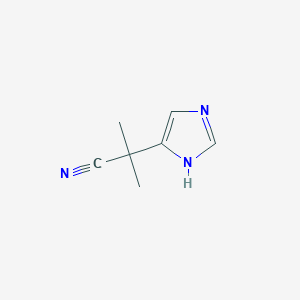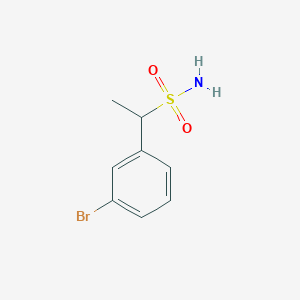
2-(2-Cyanoethyl)-2,3-dihydro-3-oxopyridazine
Overview
Description
2-(2-Cyanoethyl)-2,3-dihydro-3-oxopyridazine, also known as N-cyanoethyl-2,3-dihydro-3-oxopyridazine or CEDP, is an organic compound that has been widely studied in the field of synthetic organic chemistry. CEDP is a versatile reagent that has been used in a variety of applications in both organic synthesis and scientific research.
Mechanism of Action
The mechanism of action of CEDP is based on its ability to react with amines and form a stable covalent bond. CEDP reacts with the amine group of a molecule, forming a cyanoethyl amide bond. This bond is highly stable and can be used to attach a variety of functional groups to a molecule.
Biochemical and Physiological Effects
CEDP has been shown to have a variety of biochemical and physiological effects. CEDP has been shown to inhibit the activity of enzymes such as proteases and kinases, which are involved in the regulation of cell growth and proliferation. CEDP has also been shown to have anti-inflammatory and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The use of CEDP in lab experiments has a number of advantages. CEDP is a relatively inexpensive reagent, and it is relatively easy to handle and store. CEDP is also highly reactive and can be used to attach a variety of functional groups to molecules. However, CEDP is not suitable for use in the synthesis of peptides and proteins, as the cyanoethyl amide bond is not stable in aqueous solutions.
Future Directions
The potential future directions for research involving CEDP include: the development of more efficient methods for the synthesis of CEDP; the development of new applications for CEDP in the synthesis of small molecules; the development of new methods for the attachment of functional groups to molecules using CEDP; the development of new methods for the synthesis of peptides and proteins using CEDP; and the investigation of the biochemical and physiological effects of CEDP.
Scientific Research Applications
CEDP has been widely used in scientific research due to its ability to react with a variety of compounds, including amino acids, peptides, and proteins. CEDP has been used in the synthesis of peptides, the preparation of peptidomimetics, and the synthesis of peptide-based drugs. CEDP has also been used in the synthesis of small molecules, such as antibiotics and anti-cancer drugs.
properties
IUPAC Name |
3-(6-oxopyridazin-1-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c8-4-2-6-10-7(11)3-1-5-9-10/h1,3,5H,2,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYPVCZXECRTCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901290275 | |
| Record name | 6-Oxo-1(6H)-pyridazinepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Cyanoethyl)-2,3-dihydro-3-oxopyridazine | |
CAS RN |
73535-74-7 | |
| Record name | 6-Oxo-1(6H)-pyridazinepropanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73535-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Oxo-1(6H)-pyridazinepropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901290275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)

